molecular formula C10H8Br3NO2 B14306722 2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 112169-15-0

2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14306722
CAS No.: 112169-15-0
M. Wt: 413.89 g/mol
InChI Key: RKPXGTDQMPKZMR-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a chemical compound that features a unique combination of bromine atoms and a pyrrolidine ring attached to a cyclohexa-2,5-diene-1,4-dione core

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Pyrrolidine, other nucleophiles, appropriate catalysts, and solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with cellular proteins and enzymes, leading to the modulation of their activity.

    Pathways Involved: It may induce apoptosis through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins. Additionally, it can generate reactive oxygen species (ROS), contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Tribromo-6-(morpholin-1-yl)cyclohexa-2,5-diene-1,4-dione: Similar structure but with a morpholine ring instead of pyrrolidine.

    2,3,5-Tribromo-6-(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione: Contains a piperidine ring instead of pyrrolidine.

Uniqueness

2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

112169-15-0

Molecular Formula

C10H8Br3NO2

Molecular Weight

413.89 g/mol

IUPAC Name

2,3,5-tribromo-6-pyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H8Br3NO2/c11-5-6(12)10(16)8(7(13)9(5)15)14-3-1-2-4-14/h1-4H2

InChI Key

RKPXGTDQMPKZMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=O)C(=C(C2=O)Br)Br)Br

Origin of Product

United States

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